
2-Bromo-4-(difluoromethoxy)phenol
Übersicht
Beschreibung
“2-Bromo-4-(difluoromethoxy)phenol” is a chemical compound with the molecular formula C7H5BrF2O2 . It has a molecular weight of 239.01 . The compound is white or colorless to yellow to brown solid or semi-solid or liquid .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, which produces new diaryl methanes. The targeted bromophenol derivatives are then synthesized via the O-Me demethylation of diaryl methanes with BBr3 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with bromine and difluoromethoxy substituents . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid that is white or colorless to yellow to brown in color . The density of the compound is approximately 1.9±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
- Bromophenols, including 2,4,6-Tribromophenol, are significant due to their production as intermediates in the synthesis of brominated flame retardants and as degradation products of such substances. Their ubiquitous environmental presence and potential impacts on human health through exposure via dust and food highlight the need for continued research on brominated compounds, including derivatives like 2-Bromo-4-(difluoromethoxy)phenol (Koch & Sures, 2018).
Antioxidant Applications
- The role of synthetic phenolic antioxidants (SPAs) in various products to retard oxidative reactions suggests a potential application area for related compounds like this compound. However, the environmental occurrence and human exposure to SPAs, and their transformation products, underscore the importance of evaluating the safety and environmental impact of these compounds (Liu & Mabury, 2020).
Mechanisms of Action in Antioxidant Properties
- The molecular mechanisms through which polyphenolic antioxidants exert their effects have been extensively studied. These include hydrogen atom transfer, electron transfer, and metal chelation, providing a framework for understanding how this compound might interact at the molecular level to provide antioxidant benefits (Leopoldini, Russo, & Toscano, 2011).
Environmental Fate of Brominated Compounds
- Tetrabromobisphenol A (TBBPA), a brominated flame retardant, shares structural similarities with bromophenols and provides insight into the environmental fate, exposure risks, and toxicity concerns associated with these compounds. This research emphasizes the importance of understanding the environmental behavior and potential health impacts of brominated compounds, including this compound (Sharma et al., 2022).
Adsorption and Removal Techniques
- The study on adsorption techniques for the removal of phenols and their derivatives from water highlights potential environmental applications for this compound in water treatment processes. Understanding the adsorption capacities of various materials for phenolic compounds can inform the development of remediation strategies (Lin & Juang, 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-Bromo-4-(difluoromethoxy)phenol” could involve further exploration of its biological activities and potential applications in various fields. This could include its use in the synthesis of other compounds, as well as investigations into its potential therapeutic properties .
Eigenschaften
IUPAC Name |
2-bromo-4-(difluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O2/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFLJCFIHGCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




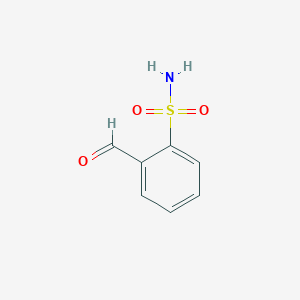
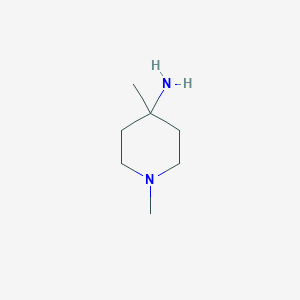






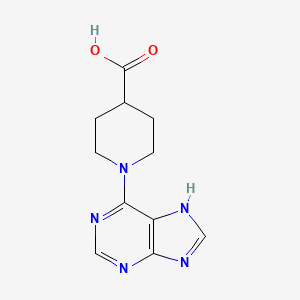
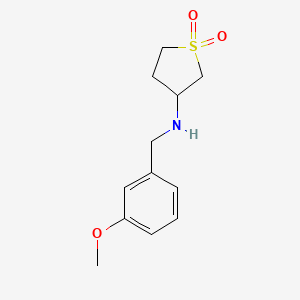

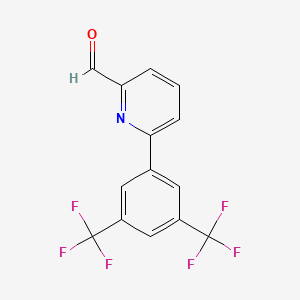
![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)